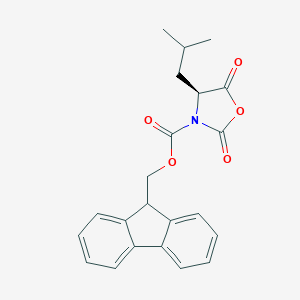
3-amino-1H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core with an amino group at the 3-position and a thione group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-benzimidazole-2-thione typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the desired benzimidazole thione.
Cyclization with Carbon Disulfide:
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidation of the thione group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically carried out at room temperature.
Products: Reduction of the thione group can yield the corresponding thiol.
-
Substitution
Reagents: Alkyl halides, acyl chlorides.
Conditions: Presence of a base such as sodium hydride.
Products: Substitution reactions at the amino group can lead to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of sodium hydride in anhydrous conditions.
Applications De Recherche Scientifique
3-amino-1H-benzimidazole-2-thione has found applications in various scientific research fields:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for coordination chemistry.
-
Biology
- Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
- Investigated for its potential as an enzyme inhibitor, particularly against urease and other metalloenzymes.
-
Medicine
- Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
- Potential use in the treatment of parasitic infections due to its antiparasitic activity.
-
Industry
- Utilized in the synthesis of dyes and pigments.
- Applied in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-amino-1H-benzimidazole-2-thione varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: It binds to the active site of enzymes such as urease, inhibiting their activity by blocking substrate access.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.
Comparaison Avec Des Composés Similaires
3-amino-1H-benzimidazole-2-thione can be compared with other benzimidazole derivatives:
-
2-mercaptobenzimidazole
- Similar structure but lacks the amino group at the 3-position.
- Exhibits strong antioxidant properties.
-
5,6-dimethylbenzimidazole
- Contains methyl groups at the 5 and 6 positions.
- Integral part of the structure of vitamin B12.
-
N-methylbenzimidazole
- Methyl group attached to the nitrogen atom.
- Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the amino and thione groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
3-amino-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHNFJUEYIHKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)



![2-(4-Amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B136879.png)






![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)
